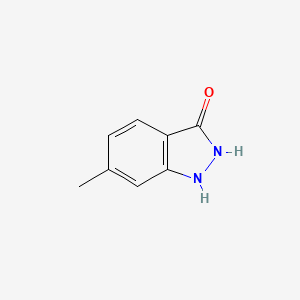

6-Methyl-1H-indazol-3-ol

説明

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wisdomlib.org Their prevalence in medicinal chemistry is striking, with over 85% of all biologically active compounds containing a heterocyclic or heteroaromatic structure, a majority of which include nitrogen. rsc.org In fact, approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle. openmedicinalchemistryjournal.com

The significance of these structures lies in their ability to engage in various biological interactions. The presence of nitrogen atoms can influence a molecule's physicochemical properties, such as its ability to form hydrogen bonds, which can lead to more stable complexes with biological targets like DNA. mdpi.com This diverse range of biological activities has led to the development of nitrogen-containing heterocyclic compounds as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents. mdpi.com Well-known examples of naturally occurring nitrogen-containing heterocycles include alkaloids like morphine and caffeine, as well as essential molecules like vitamins and hormones. mdpi.comijsrtjournal.com

Overview of the Indazole Core Structure and its Tautomerism

Indazole is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. researchgate.net This core structure is a key component in a variety of pharmacologically important molecules. imist.ma A critical feature of the indazole ring is its ability to exist in different tautomeric forms, which are isomers that differ in the position of a proton. imist.ma

The most common tautomers are 1H-indazole and 2H-indazole. researchgate.net The 1H-indazole form is generally more thermodynamically stable and therefore the predominant tautomer. researchgate.netmdpi.com This tautomerism is a significant aspect of indazole chemistry as it can influence the molecule's reactivity and its interactions with biological targets. vulcanchem.com For instance, in 3-hydroxyindazole derivatives, tautomerism can occur between the 3-hydroxy form and the 3-oxo form. vulcanchem.com

Historical Context and Evolution of Indazole-Based Therapeutics

The indazole scaffold has been a subject of interest in medicinal chemistry for decades, leading to the development of a number of successful therapeutic agents. Historically, indazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antihypertensive properties. nih.gov

In more recent years, the focus has increasingly shifted towards the development of indazole-based anticancer agents. nih.govbenthamdirect.com Compounds such as Axitinib, Lonidamine, and Pazopanib are examples of indazole-containing drugs that have been successfully employed in cancer therapy. benthamdirect.com The versatility of the indazole ring allows for structural modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile. imist.mamdpi.com This has led to the discovery of potent inhibitors of various enzymes and receptors implicated in diseases like cancer and Alzheimer's disease. mdpi.comresearchgate.net The ongoing research into indazole derivatives continues to yield promising new drug candidates, highlighting the enduring importance of this scaffold in medicinal chemistry. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJGLOJSIXFHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512873 | |

| Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82722-05-2 | |

| Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1h Indazol 3 Ol and Analogues

General Synthetic Strategies for 1H-Indazole Ring Formation

The construction of the bicyclic 1H-indazole scaffold can be achieved through several established synthetic routes. These methods typically involve the formation of the crucial N-N bond and subsequent cyclization to create the pyrazole (B372694) ring fused to the benzene (B151609) ring.

A classic and widely used method for synthesizing 1H-indazoles involves the condensation and cyclization of a hydrazine (B178648) derivative with an ortho-halogenated aromatic compound. chemicalbook.comthieme-connect.de The starting aromatic component is typically an aldehyde, ketone, or ester with a halogen atom (F, Cl, Br) positioned ortho to a carbonyl group. chemicalbook.comthieme-connect.de

The reaction proceeds via initial condensation of hydrazine with the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the nitrogen of the hydrazone displaces the ortho-halogen, leads to the formation of the indazole ring. This approach is versatile; for instance, o-halobenzaldehydes or ketones react with hydrazine to yield 1H-indazoles. chemicalbook.com Similarly, reacting 2-halobenzoates with hydrazines is a common route to 1H-indazol-3-ols or their tautomeric indazol-3-one forms. thieme-connect.de

| Starting Material | Hydrazine Reagent | Product Type | Reference |

| o-Halobenzaldehyde | Hydrazine | 1H-Indazole | chemicalbook.com |

| o-Halobenzoyl Ketone | Hydrazine | 3-Substituted 1H-Indazole | thieme-connect.de |

| o-Halobenzoic Acid/Ester | Hydrazine | 1H-Indazol-3-ol | thieme-connect.de |

| 2-Fluorobenzonitrile | Hydrazine Hydrate | 3-Amino-1H-indazole | chemicalbook.com |

Modern synthetic chemistry has introduced several intermolecular coupling strategies for 1H-indazole synthesis, often utilizing transition metal catalysts. These methods can offer improved efficiency and functional group tolerance.

Copper-catalyzed reactions are prominent in this area. One such approach involves the coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling and condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org Another powerful strategy is the intramolecular N-arylation of ortho-chlorinated arylhydrazones, catalyzed by copper, to form the indazole ring system. nih.gov While often starting from o-bromo derivatives gives better yields, the use of more accessible and less expensive o-chloroaryl precursors is a significant advantage. nih.gov

Palladium-catalyzed reactions have also been developed. For example, the synthesis of 3-aryl indazoles can be achieved by coupling with various arylboronic acids. dntb.gov.ua Furthermore, rhodium(III)-catalyzed double C-H activation provides a route to 1H-indazoles from readily available aldehyde phenylhydrazones. nih.gov These advanced methods represent the ongoing development of more efficient and versatile entries into the indazole family. nih.govnih.govmdpi.com

Regioselective Synthesis of 6-Methyl-1H-indazol-3-ol and Positionally Isomeric Derivatives

Achieving the specific structure of this compound requires precise control over the placement of both the 3-hydroxyl and 6-methyl substituents. This regioselectivity is a critical challenge in the synthesis of polysubstituted indazoles.

The synthesis of indazoles bearing a hydroxyl group at the C3 position is most directly accomplished by the cyclization of ortho-halobenzoic acids or their corresponding esters with hydrazine. thieme-connect.de This reaction leads to the formation of 1H-indazol-3-ols, which exist in tautomeric equilibrium with their 1,2-dihydro-3H-indazol-3-one form. For example, the reaction of 2-chloro-3,5-dinitrobenzoate with methylhydrazine specifically yields 1-methyl-5,7-dinitro-1H-indazol-3-ol. thieme-connect.de Another route involves the ring-opening of isatin (B1672199) in an alkali medium, followed by diazotization and reductive cyclization to produce 1H-indazole-3-carboxylic acid, which can be a precursor to the 3-ol derivative. chemicalbook.com The synthesis of N-substituted indazol-3-ols can also be achieved by reacting isatoic anhydride (B1165640) with a substituted hydrazine. acs.org

Introducing a methyl group at the C6 position of the indazole ring can be achieved through two primary strategies:

Starting with a Pre-methylated Aromatic Precursor: This is often the most reliable method for ensuring correct regiochemistry. The synthesis begins with an aromatic compound that already contains the methyl group in the desired position relative to the groups that will form the pyrazole ring. A classic example is the Jacobson synthesis, which involves the diazotization and cyclization of a 2-alkyl aniline. To obtain a 6-methylindazole, one would start with a 2,5-disubstituted aniline, such as 2-methyl-5-nitroaniline, which cyclizes to form 6-nitro-1H-indazole. thieme-connect.de By analogy, starting with a suitably substituted 4-methyl-2-aminotoluene derivative would lead to a 6-methylindazole.

Cyclization of a Methylated Phenyl Ketone: A related approach involves the reaction of a substituted acetophenone (B1666503) with hydrazine. For instance, the synthesis of 6-methoxy-3-methyl-1H-indazole was achieved by refluxing 2-fluoro-4-methoxyacetophenone with hydrazine. chemicalbook.com To synthesize this compound, a logical precursor would be a 2-halo-4-methylbenzoic acid derivative, which upon reaction with hydrazine would yield the target molecule directly.

A significant challenge in the synthesis and functionalization of indazoles is controlling regioselectivity, particularly during N-alkylation or N-arylation. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of isomeric products. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net

The ratio of N1 to N2 alkylated products is highly dependent on several factors:

Base and Solvent: The choice of base and solvent system plays a critical role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for producing the N1-alkylated indazole. nih.govd-nb.info In contrast, using potassium carbonate (K2CO3) in dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers. beilstein-journals.org

Electronic Effects: The electronic nature of substituents on the indazole ring influences the site of alkylation. Electron-withdrawing groups, such as a nitro group at the C6 position, can affect the nucleophilicity of the nitrogen atoms. Methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) and potassium hydroxide (B78521) yields an approximate 1:1 mixture of the N1-methyl and N2-methyl products. researchgate.net

Steric Hindrance: Steric effects, particularly from substituents at the C7 position, can block access to the N1 position, thereby favoring substitution at N2. For instance, indazoles with a C7-nitro or C7-methoxycarbonyl substituent show excellent N2 regioselectivity during alkylation. nih.govd-nb.info

The table below summarizes findings on the regioselective alkylation of various indazoles, highlighting the impact of reaction conditions.

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 1H-Indazole | n-Pentyl bromide | NaH / THF | >99% N1 selective | d-nb.info |

| 1H-Indazole | n-Pentyl bromide | K2CO3 / DMF | 1.5 : 1 | nih.gov |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | ~1 : 1 | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | (heat, no base) | N2 selective | researchgate.net |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | 1 : 24 (>96% N2) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 / DMF | 44% : 40% | beilstein-journals.org |

These challenges underscore the necessity of carefully designing synthetic routes and choosing appropriate reaction conditions to obtain a single, desired regioisomer of a substituted indazole like this compound.

Derivatization Strategies of the this compound Scaffold

The inherent reactivity of the this compound scaffold at multiple positions allows for a wide range of structural modifications. These derivatizations are key to modulating the physicochemical properties and biological activities of the resulting compounds. The primary sites for modification include the hydroxyl group at position 3, the nitrogen atoms of the pyrazole ring (N1 and N2), and the carbocyclic benzenoid ring.

Modifications at the Hydroxyl Group (Position 3)

The hydroxyl group at the C3 position of the indazole ring is a prime target for derivatization, readily undergoing reactions such as O-alkylation and O-acylation to yield ethers and esters, respectively.

The synthesis of 3-alkoxyindazoles can be achieved through the reaction of 1H-indazol-3-ols with various alkylating agents. For instance, treatment with diazomethane (B1218177) has been reported to yield 3-methoxy-1H-indazole. nih.gov The reaction of 1H-indazol-3-ol with ethyl chloroacetate (B1199739) in ethanol (B145695) can lead to the formation of the corresponding O-alkylated product, ethyl [(1H-indazol-3-yl)oxy]acetate, although this reaction can sometimes yield a mixture of N- and O-alkylated products. jmchemsci.com

More sophisticated methods, such as palladium-catalyzed C-O cross-coupling reactions, offer a broader scope for introducing a variety of alkyl and aryl groups. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.gov Polyfluoroalkylation of the hydroxyl group has also been demonstrated, expanding the range of accessible derivatives. acs.org

Table 1: Examples of O-Alkylation of Indazol-3-ols

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Indazol-3-ol | Diazomethane | 3-Methoxy-1H-indazole | 56 | nih.gov |

| 1H-Indazol-3-ol | Ethyl chloroacetate | Ethyl [(1H-indazol-3-yl)oxy]acetate | - | jmchemsci.com |

| 1-Benzyl-1H-indazol-3-ol | Halopolyfluoroalkanes | 1-Benzyl-3-(polyfluoroalkoxy)-1H-indazole | - | acs.org |

The hydroxyl group can be readily acylated to form the corresponding esters. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are generally effective. For example, the reaction of 1-benzylindazol-3-ol with trifluoroacetic anhydride yields the trifluoroacetylated product, which can be an intermediate for further transformations. thieme-connect.de Isocyanates have also been employed to acylate 1H-indazol-3-ols, although the yields can be variable. nih.gov

Substitutions on the Indazole Nitrogen Atoms (N1, N2)

The presence of two nitrogen atoms in the pyrazole ring of the indazole scaffold allows for N-substitution, a common strategy to modify the properties of the molecule. The regioselectivity of these reactions, whether substitution occurs at the N1 or N2 position, is a critical aspect and can be influenced by various factors.

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers. wikipedia.org The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product with high regioselectivity. nih.govchemicalbook.com Conversely, different conditions can be employed to selectively obtain the N2-isomer. A method for the regioselective N2-methylation of 3-methyl-6-nitro-1H-indazole using trimethyl orthoformate in the presence of sulfuric acid has been reported. wikipedia.org

The steric and electronic effects of substituents on the indazole ring also play a significant role in directing the regioselectivity of N-alkylation. nih.govchemicalbook.com Bulky substituents at the C7 position can sterically hinder the N1 position, leading to a preference for N2-alkylation. nih.gov

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH/THF | >99:1 | nih.gov |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH/THF | 4:96 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH/DMF | 38:46 (yields) | beilstein-journals.org |

| 3-Methyl-6-nitro-1H-indazole | Trimethyl orthoformate | H₂SO₄/Toluene | N2 selective | wikipedia.org |

N-acylation of indazoles can also be controlled to achieve regioselectivity. It has been suggested that N-acylation often leads to the thermodynamically more stable N1-substituted regioisomer, sometimes via isomerization of an initially formed N2-acylindazole. nih.govchemicalbook.com For example, reaction with chloroacetic anhydride under alkaline conditions has been used to acylate the N1 position of 1H-indazole-3-amine derivatives. mdpi.com

Further Functionalization of the Benzenoid Ring

The benzenoid ring of the this compound scaffold offers additional sites for modification, allowing for the introduction of a wide array of functional groups to fine-tune the molecule's properties.

Halogenation, particularly bromination and iodination, of the indazole ring provides versatile handles for subsequent cross-coupling reactions. The C3 position of an unprotected indazole can be readily iodinated using iodine and a base like potassium hydroxide in DMF. organic-chemistry.org Bromination can be achieved using N-bromosuccinimide (NBS) in various solvents. organic-chemistry.org For a 6-bromo-1H-indazol-3-ol, electrophilic substitution is directed to the 4- or 7-positions.

The halogenated indazoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds. ambeed.comacs.orgmdpi-res.com For instance, 6-bromo-1H-indazol-3-ol can undergo Suzuki coupling to introduce aryl or heteroaryl groups at the C6 position. researchgate.net The use of specific palladium catalysts and ligands, such as Pd(OAc)₂ with SPhos, can achieve high selectivity for these transformations. Similarly, the Buchwald-Hartwig amination allows for the introduction of various amine functionalities. organic-chemistry.orgresearchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Halo-Indazoles

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-1H-indazol-3-amine | Aryl boronic acid ester | PdCl₂(dppf)₂ | 5-Aryl-1H-indazol-3-amine | mdpi.com |

| 6-Bromo-1H-indazol-3-ol | Aryl boronic acid | Pd(OAc)₂/SPhos | 6-Aryl-1H-indazol-3-ol | |

| 3-Iodoindazoles | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Methyl 3-(1H-indazol-3-yl)acrylate | researchgate.net |

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles. Rhodium(III)-catalyzed C-H olefination of the C7 position of 1H-indazoles has been reported. mdpi.com Furthermore, directed ortho-metalation (DoM) provides a regioselective method for functionalizing the benzenoid ring. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the indazole ring directs a strong base, such as n-butyllithium, to deprotonate the adjacent ortho-position, which can then be trapped with an electrophile. wikipedia.orgorganic-chemistry.org For a this compound, suitable protection of the hydroxyl and N-H protons would likely be necessary before employing such a strategy to functionalize the C5 or C7 positions.

Structure Activity Relationship Sar Studies of 6 Methyl 1h Indazol 3 Ol Derivatives

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 1H-indazole derivatives investigated for anti-proliferative activity, the introduction of different groups at various positions highlighted these sensitivities. While the core focus is on the 6-methyl variant, related studies on substituted indazoles provide a broader understanding. For example, in one study, moving a methyl group from the N1 to the N2 position was found to decrease the anti-proliferative activity in most tested compounds. rsc.org Similarly, the presence or absence of a methyl group at the C3 position also had a profound impact; its absence generally favored small alkyl or acetyl groups for anti-proliferative activity, whereas aryl group substitutions showed better cytotoxicity when the 3-methyl group was present. rsc.org

In the context of CCR4 antagonists, SAR on indazole arylsulfonamides revealed that while methoxy (B1213986) or hydroxyl groups were potent at the C4 position, only small substituents were tolerated at positions C5, C6, and C7. acs.org Research into VEGFR-2 kinase inhibitors showed that introducing hydrogen bond-forming groups like amide and sulfonamide resulted in enhanced activity compared to hydrophobic groups such as alkyl or halogens. nih.gov

The effect of substituents can also be highly dependent on the target. For dopamine (B1211576) and serotonin (B10506) receptor ligands, ortho-positioned electron-donating substituents on a phenyl ring attached to the core structure, particularly a methylthio group, were found to be the most active. nih.gov Conversely, electron-withdrawing groups at the same position led to a decrease in binding affinity. nih.gov

| Compound Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

| Anti-proliferative Indazoles | N1 vs N2 (Methyl) | Alkyl | Relocating methyl from N1 to N2 decreased activity. | rsc.org |

| Anti-proliferative Indazoles | C3 (Methyl) | Alkyl vs. Aryl | Absence of C3-methyl favored small alkyls; presence favored aryl groups. | rsc.org |

| CCR4 Antagonists | C5, C6, C7 | General | Only small groups tolerated. | acs.org |

| VEGFR-2 Inhibitors | General | Hydrophobic vs. H-bond forming | Amide and sulfonamide groups enhanced activity over alkyl/halogens. | nih.gov |

| Dopamine/Serotonin Ligands | Phenyl ring (ortho) | Electron-donating vs. Electron-withdrawing | Electron-donating groups increased activity; electron-withdrawing decreased it. | nih.gov |

Positional Importance of the Methyl Group (C6) on Pharmacological Potency

In the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, a series of indazole arylsulfonamides were synthesized. The study found that while substitutions were explored at positions C5, C6, and C7, the C6-analogues were generally preferred, indicating a favorable interaction or steric tolerance at this position for CCR4 binding. acs.org

Further evidence for the importance of substitution at the C6 position comes from studies on fibroblast growth factor receptor (FGFR) inhibitors. The introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency against FGFR1 and FGFR2. nih.gov This suggests that the electronic properties and size of the substituent at C6 are critical for kinase inhibition. While this study used fluorine, it underscores the sensitivity of the C6 position to substitution for achieving high potency.

Conversely, for other targets, substitution at different positions can be more critical. For example, research on indazole derivatives for cardiovascular activity showed that substituting a chlorine or methyl group at the C7 position resulted in higher activity than other congeners. nih.gov This highlights that the optimal substitution pattern is highly target-dependent, and the importance of the C6-methyl group must be evaluated within the context of a specific therapeutic application.

| Target/Compound Class | C6-Substituent Effect | Comparison/Context | Reference |

| CCR4 Antagonists | C6-analogues were preferred over C5 and C7 analogues. | Small groups were generally tolerated at these positions. | acs.org |

| FGFR Inhibitors | Fluorine at C6 improved enzymatic and cellular potency. | Underscores the sensitivity of the C6 position to substitution. | nih.gov |

| Cardiovascular Agents | Methyl at C7 resulted in higher activity. | Demonstrates target-dependent importance of substituent position. | nih.gov |

Influence of the Hydroxyl Group (C3) and its Derivatives on Receptor Binding and Efficacy

The hydroxyl group at the C3 position of the indazole ring, a defining feature of 6-Methyl-1H-indazol-3-ol, is a critical pharmacophore that significantly influences receptor binding and efficacy. This group can act as both a hydrogen bond donor and acceptor, allowing for pivotal interactions within a receptor's active site. The compound exists in tautomeric forms, primarily the 1H-indazol-3-ol and the 1,2-dihydro-3H-indazol-3-one forms, which can influence its binding mode. tandfonline.commdpi.com

In the development of CCK-A agonists based on a 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine scaffold, SAR studies revealed that agonist efficacy was affected by stereoelectronic factors within the C3 moiety. acs.org This indicates that the electronic nature and spatial arrangement of the group at C3 are crucial for activating the receptor.

The hydroxyl group can also be derivatized to modulate activity. For instance, replacing the C3-OH with an amino group creates 1H-indazol-3-amine derivatives, which are effective hinge-binding fragments for many kinases. mdpi.com This amine can form crucial hydrogen bonds in the hinge region of tyrosine kinases, a key interaction for many kinase inhibitors. mdpi.com

Furthermore, studies on indazole-based inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important cancer immunotherapy target, have shown that modifications at the C3 position are vital. Indazoles bearing 3-hydrazide groups exhibited potent inhibitory activity, with IC50 values in the nanomolar range. rsc.org This demonstrates that converting the C3-hydroxyl into a larger, more complex functional group can lead to highly potent inhibitors by accessing additional binding pockets or forming stronger interactions.

Stereochemical Considerations and Enantioselective Synthesis in SAR

Stereochemistry is a critical factor in the SAR of indazole derivatives, as enantiomers of a chiral compound can exhibit significantly different pharmacological potencies, efficacies, and metabolic profiles. Chiral centers can be introduced at various positions on the indazole core or its substituents.

For example, in a series of indazole derivatives developed as tubulin polymerization inhibitors, a chiral center was present at the C4 position of the dihydroindazole ring. tandfonline.com Although the specific differential activity of the enantiomers was not detailed in this study, the presence of stereocenters necessitates consideration of their absolute configuration in determining biological activity.

In another study on kinase inhibitors, the differential activity of R- and S-isomers was explicitly demonstrated. For a series of benzyl-substituted indazole derivatives, the S-isomer (IC50 = 0.42 µM) showed significantly better activity than the corresponding R-isomer (IC50 = 7.32 µM), a greater than 17-fold difference in potency. nih.gov This highlights the importance of a specific three-dimensional arrangement of substituents for optimal interaction with the target kinase.

The synthesis of enantiomerically pure indazole derivatives is therefore crucial for detailed SAR studies and drug development. Enantioselective synthesis strategies are employed to produce a single desired enantiomer, avoiding the complexities of separating racemic mixtures and allowing for a clear assessment of the biological activity of each stereoisomer. Methods like the Fischer indole (B1671886) synthesis, a foundational reaction in the synthesis of indole and indazole structures, can be adapted with chiral auxiliaries or catalysts to achieve enantioselectivity. rsc.org

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the SAR of this compound derivatives at a molecular level. Molecular docking, a key computational technique, is widely used to predict the binding poses and affinities of ligands within the active site of a biological target.

For instance, docking studies were performed to analyze the binding interactions between selected 6-substituted aminoindazole inhibitors and the active site of the IDO1 enzyme. rsc.org These studies help to rationalize the observed SAR by visualizing how, for example, a methyl group at a specific position might fit into a hydrophobic pocket or how a hydroxyl group forms a hydrogen bond with a key amino acid residue.

In another study, computational methods were used to investigate the properties of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol. asianresassoc.org This analysis included:

Frontier Molecular Orbitals (FMO): Calculation of HOMO and LUMO energies helps to understand the molecule's chemical reactivity and stability. asianresassoc.org

Molecular Electrostatic Potential (MEP): MEP maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions like hydrogen bonding. For the studied indazol-3-ol derivative, nucleophilic regions were confirmed over the oxygen atom. asianresassoc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals hyperconjugative interactions and charge delocalization within the molecule, explaining its electronic stability. In one case, a strong stabilizing interaction was identified from the lone pair of a nitrogen atom to an adjacent antibonding orbital, enhancing the delocalization in the indazole ring. asianresassoc.org

These computational approaches, when combined with experimental data, provide a detailed picture of the molecular determinants of biological activity, guiding the rational design of more potent and selective this compound derivatives.

| Computational Method | Application in Indazole SAR | Insights Gained | Reference |

| Molecular Docking | Predicting binding modes of inhibitors in the IDO1 active site. | Rationalizing the specific interactions that confer potency and selectivity. | rsc.org |

| Molecular Docking | Evaluating binding affinity of an indazol-3-ol derivative with anticonvulsant targets. | Demonstrated strong binding affinities, suggesting potential as an anticonvulsant agent. | asianresassoc.org |

| MEP Analysis | Identifying nucleophilic and electrophilic regions on an indazol-3-ol derivative. | Confirmed the oxygen atom as a key site for nucleophilic interactions. | asianresassoc.org |

| NBO Analysis | Quantifying electronic stabilization within the indazole ring. | Revealed key orbital interactions contributing to molecular stability. | asianresassoc.org |

Biological Activities and Pharmacological Profiles of 6 Methyl 1h Indazol 3 Ol Analogues

Antineoplastic and Antiproliferative Activities

The indazole core is a privileged structure found in several approved anticancer drugs, such as Pazopanib and Axitinib, which are known tyrosine kinase inhibitors. zkginternational.com This has spurred extensive research into novel indazole derivatives, including analogues of 6-Methyl-1H-indazol-3-ol, for their potential as anticancer agents. researchgate.netzkginternational.com

Inhibition of Cancer Cell Lines and Tumor Growth

Analogues of this compound have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. In one study, a series of 6-substituted-1H-indazol-3-ols were synthesized and evaluated for their in vitro anticancer effects. zkginternational.com Specifically, two compounds, 3c and 3h, showed potent activity against human colorectal carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines. zkginternational.com Another study focused on 1H-indazole-3-amine derivatives, identifying compound 6o as a promising inhibitor of the chronic myeloid leukemia (K562) cell line with an IC₅₀ value of 5.15 µM. researchgate.netmdpi.comnih.gov This compound also exhibited selectivity, being less toxic to normal human embryonic kidney (HEK-293) cells (IC₅₀ = 33.2 µM). researchgate.netmdpi.comnih.gov

Further research on indazole derivatives has shown broad-spectrum activity. For instance, a novel series of indazole compounds demonstrated potent activity against lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer cell lines, with IC₅₀ values ranging from 0.010 to 12.8 µM. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected 6-Substituted-1H-indazol-3-ol Analogues zkginternational.com

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 3c | HCT-116 | 92.9 ± 6.5 |

| MDA-MB-231 | 102.3 ± 13.2 | |

| 3h | HCT-116 | 93.6 ± 7.2 |

Table 2: In Vitro Antiproliferative Activity of Indazole Analogue 6o researchgate.netmdpi.comnih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung) | >40 | |

| PC-3 (Prostate) | 30.6 | |

| Hep-G2 (Hepatoma) | 27.4 |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of these analogues are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For example, compound 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. mdpi.com Mechanistic studies revealed that this was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

Furthermore, compound 6o was shown to arrest the cell cycle in the G0/G1 phase. mdpi.com At concentrations of 10, 12, and 14 µM, the percentage of K562 cells in the G0/G1 phase increased from 29.4% (control) to 31.8%, 36.4%, and 41.1%, respectively, accompanied by a significant decrease in the S phase population. mdpi.com This suggests that the compound exerts its antitumor properties by halting cell cycle progression. mdpi.com Other indazole derivatives have been reported to induce G2/M phase arrest. researchgate.net The potential mechanism for these effects may involve the p53/MDM2 pathway, where the compound disrupts the interaction between p53 and its negative regulator MDM2, leading to an upregulation of p53 and subsequent apoptosis. mdpi.com

Targeted Therapies: Kinase Inhibitors (e.g., Tyrosine Kinases, ERK, Aurora Kinases, EZH2/EZH1, Syk)

The indazole scaffold is a key component in many kinase inhibitors. researchgate.net Analogues of this compound have been investigated for their ability to target specific kinases involved in cancer progression.

Tyrosine Kinases : The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. mdpi.com Entospletinib, an orally available inhibitor of spleen tyrosine kinase (Syk), features a 6-(1H-indazol-6-yl) group. nih.gov It inhibits B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of certain cancer cells. nih.gov Other Syk inhibitors with an indazole core include PRT-060318. selleckchem.com

ERK (Extracellular signal-Regulated Kinases) : A study on 1,3-dimethyl-6-amino indazole derivatives identified compound 7, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, as a potent anticancer agent. nih.gov This compound was found to selectively activate ERK in the mitogen-activated protein kinase (MAPK) pathway in FaDu hypopharyngeal carcinoma cells, which contributed to its apoptosis-inducing activity. nih.gov The RAS/MAPK signaling cascade, which includes CRAF kinase, is frequently dysregulated in cancers, making inhibitors of this pathway attractive therapeutic targets. nih.gov

Aurora Kinases and others : Indazole derivatives have been developed as inhibitors for a range of other kinases, including Aurora kinases, fibroblast growth factor receptor (FGFR) inhibitors, and Pim kinase inhibitors, highlighting the versatility of this chemical scaffold in targeting cancer-related signaling pathways. researchgate.net

Immunomodulatory Effects in Cancer Contexts (e.g., IDO1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that promotes immune escape in tumors by metabolizing tryptophan into kynurenine (B1673888). nih.govacs.org Inhibiting IDO1 is a promising strategy for cancer immunotherapy. The 1H-indazole scaffold has been identified as crucial for IDO1 inhibition. researchgate.net

One study focused on designing 1,3-dimethyl-6-amino indazole derivatives as IDO1 inhibitors. nih.gov Compound 7 from this series was shown to remarkably suppress IDO1 expression in a concentration-dependent manner in FaDu cells. nih.gov Similarly, 6-Fluoro-1H-indazol-4-amine has been shown to inhibit IDO1, leading to decreased kynurenine production and suggesting a role in overcoming immune suppression in cancer. The development of potent IDO1 inhibitors based on the indazole structure is an active area of research. acs.org

Anti-inflammatory and Immunomodulatory Applications

Beyond oncology, indazole derivatives possess significant anti-inflammatory properties, making them candidates for treating various inflammatory conditions. researchgate.netmdpi.com

Suppression of Inflammatory Pathways

Analogues of this compound can suppress inflammation through various mechanisms, including the inhibition of key enzymes in inflammatory pathways. A study on 1,5-disubstituted indazol-3-ols revealed potent anti-inflammatory activity. nih.gov One compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (compound 27), was a strong inhibitor of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of pro-inflammatory leukotrienes from arachidonic acid, with an IC₅₀ of 44 nM. nih.gov This compound also inhibited the antigen-induced contraction of guinea pig tracheal segments and reduced airway eosinophilia, a hallmark of allergic inflammation. nih.gov Furthermore, it demonstrated topical anti-inflammatory effects by inhibiting arachidonic acid-induced mouse ear edema. nih.gov

The anti-inflammatory effects of some indazole derivatives are also linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. This dual inhibition of both COX and LOX pathways is a desirable feature for anti-inflammatory agents.

Cardiovascular System Modulation

Analogues of the this compound core structure have been investigated for their potential to modulate the cardiovascular system, with research highlighting their influence on ion channels and their resulting antihypertensive and antiarrhythmic potentials.

The regulation of ion channels is a critical mechanism through which many cardiovascular drugs exert their effects. google.com Ion channels, such as potassium (K+) and calcium (Ca2+) channels, play a fundamental role in maintaining cardiac rhythm and vascular tone. google.commdpi.com Aberrant ion channel function can lead to various cardiovascular pathologies, including arrhythmias and hypertension. mdpi.com

Indazole derivatives have been identified as modulators of various ion channels. For instance, certain indazole-based compounds have been investigated as inhibitors of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation. mdpi.com Research into heteroarylsulfonamides, which can be analogous to substituted indazoles, has shown potent inhibition of Kv1.5 channels. mdpi.com

Furthermore, the broader class of indazole derivatives has been associated with the modulation of calcium channels. Nilvadipine, a dihydropyridine (B1217469) calcium channel blocker used for hypertension, while not a direct indazole analogue, illustrates the importance of heterocyclic structures in cardiovascular medicine. drugbank.com The exploration of indazole analogues for their effects on both K+ and Ca2+ channels is an ongoing area of research aimed at developing novel cardiovascular therapies. The transient receptor potential (TRP) channel family, which includes calcium-permeable non-selective cation channels, represents another area where indazole-related structures could have an impact. google.comsci-hub.se

Table 1: Examples of Indazole Analogues and Their Influence on Ion Channels

| Compound Type | Target Ion Channel | Potential Therapeutic Application |

|---|---|---|

| Heteroarylsulfonamides | Kv1.5 Potassium Channel | Atrial Fibrillation |

| Pyrazolodihydropyrimidines | Kv1.5 Potassium Channel | Atrial Fibrillation |

| Tetrahydroindolone-derived carbamates | Kv1.5 Potassium Channel | Atrial Fibrillation |

The ability of indazole analogues to regulate ion channels translates into their potential as antihypertensive and antiarrhythmic agents. researchgate.net Several indazole derivatives have been synthesized and evaluated for their effects on blood pressure and heart rate. nih.gov

For example, a series of centrally acting marsanidine (B1261314) analogues, including 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80), were found to decrease blood pressure and heart rate in animal models. nih.gov These compounds exhibit affinity for I1-imidazoline receptors, which are involved in the central regulation of blood pressure. nih.gov Another indazole derivative, DY-9760e, has demonstrated cardioprotective effects against myocardial ischemia/reperfusion injury, highlighting the therapeutic potential of this class of compounds in various cardiovascular diseases. nih.gov

The antiarrhythmic potential of indazole analogues is closely linked to their ability to modulate cardiac ion channels. researchgate.net By targeting specific channels like Kv1.5, these compounds can help to restore normal heart rhythm in conditions such as atrial fibrillation. mdpi.com Sparteine, a plant alkaloid with a different heterocyclic structure, acts as a sodium channel blocker and is classified as a class 1a antiarrhythmic agent, indicating the potential for diverse heterocyclic compounds to influence cardiac electrophysiology. drugbank.com

Table 2: Selected Indazole Analogues with Cardiovascular Activity

| Compound Name/Analogue Series | Observed Effect | Potential Therapeutic Use |

|---|---|---|

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) | Decreased blood pressure and heart rate | Hypertension |

| DY-9760e | Cardioprotection against ischemia/reperfusion injury | Myocardial Infarction |

| YC-1 | Inhibition of platelet aggregation and vascular contraction | Circulatory Disorders |

| 7-nitroindazole | Antihypertensive and anti-hypertrophic effects | Hypertension |

Metabolic and Other Therapeutic Indications

Beyond the cardiovascular system, analogues of this compound have shown promise in treating metabolic disorders and other conditions.

Substituted indazole-O-glucosides have been disclosed as potential treatments for diabetes and Syndrome X. google.com These compounds are designed to act as glucose reabsorption inhibitors. google.com The research in this area has led to the identification of several preferred compounds, such as 2-[3-(4-Ethyl-benzyl)-6-methyl-1H-indazol-4-yloxy]-β-D-glucopyranoside and 2-[3-(5-Ethylthiophen-2-ylmethyl)-6-methyl-1H-indazol-4-yloxy]-β-D-glucopyranoside, for their potential anti-diabetic effects. google.com The mechanism of action of some anti-diabetic drugs, like metformin, involves the alteration of cellular energy metabolism, and it is plausible that novel indazole analogues could act through similar or complementary pathways. nih.gov

In the realm of bone health, certain indazole derivatives have been explored for their anti-osteoporosis effects. researchgate.netgoogle.com While the specific mechanisms are still under investigation, the potential for indazole-based compounds to influence bone metabolism represents a novel therapeutic avenue. researchgate.net

Table 3: Indazole Analogues with Potential Metabolic and Other Therapeutic Effects

| Compound Series | Potential Therapeutic Application |

|---|---|

| Substituted indazole-O-glucosides | Diabetes, Syndrome X |

| Indazole derivatives | Osteoporosis |

Glaucoma, a condition often associated with elevated intraocular pressure (IOP), is a leading cause of blindness. frontiersin.org The development of agents that can lower IOP is a key therapeutic strategy. frontiersin.org A series of 1-(2-aminopropyl)-1H-indazole analogues have been synthesized and evaluated for their potential as ocular hypotensive agents. nih.gov

Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was identified as a potent and peripherally acting 5-HT2 receptor agonist. nih.gov This compound was found to significantly lower intraocular pressure in a preclinical model of ocular hypertension. nih.gov Its high selectivity for the 5-HT2 receptors and greater solution stability compared to earlier tryptamine (B22526) analogues make it a promising candidate for further investigation. nih.gov The ocular hypotensive effect appears to be locally mediated within the eye. nih.gov

Table 4: Indazole Analogue with Ocular Hypotensive Activity

| Compound Name | Mechanism of Action | Observed Effect |

|---|---|---|

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2 receptor agonist | Potent lowering of intraocular pressure |

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Validation

There is no publicly available research that identifies or validates specific molecular targets for 6-Methyl-1H-indazol-3-ol. While studies on other indazole compounds have identified targets such as tyrosine kinases and IDO1, this level of investigation has not been reported for this particular molecule. mdpi.comrsc.org

Elucidation of Signaling Pathway Perturbations

Information regarding the perturbation of specific signaling pathways by this compound is currently unavailable. Research on analogous compounds suggests that indazole derivatives can influence pathways involved in cell cycle regulation and apoptosis, such as the p53/MDM2 pathway and those involving Bcl-2 family proteins, but specific effects of this compound have not been documented. mdpi.com

Binding Kinetics and Thermodynamics

There are no published studies detailing the binding kinetics (e.g., association or dissociation rate constants) or thermodynamic parameters of the interaction between this compound and any biological target.

Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive)

Specific information on the enzyme inhibition mechanisms of this compound is not documented. While the broader indazole class includes compounds with known inhibitory activities against various enzymes, the specific mode of action (e.g., competitive, non-competitive) for this compound has not been elucidated. zkginternational.com

Advanced Computational and Cheminformatics Studies

Molecular Docking and High-Throughput Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. High-throughput virtual screening (HTVS) leverages this technique to rapidly screen large libraries of compounds against a specific biological target, identifying potential "hits" for further investigation.

For derivatives of the indazole scaffold, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating key binding interactions. For instance, studies on 3-carboxamide indazole derivatives have identified their potential as inhibitors for proteins implicated in renal cancer. nih.govrsc.org Docking analyses using software like AutoDock have revealed that specific derivatives can bind effectively within the active site of target proteins, such as the renal cancer-related protein (PDB: 6FEW), with high binding energies indicating strong affinity. nih.govrsc.org

The primary interactions stabilizing the ligand-protein complex often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in docking studies of indazole derivatives against various protein kinases, key hydrogen bonds with backbone residues in the hinge region of the kinase domain are often observed, a common feature for kinase inhibitors. Similarly, docking of copper(II) complexes of 1-benzyl-1H-indazol-3-ol against breast cancer-related proteins has also been performed to understand their binding interactions. bohrium.com These computational predictions are crucial for the rational design of new derivatives of 6-Methyl-1H-indazol-3-ol, guiding substitutions on the indazole core to enhance binding affinity and selectivity for targets such as protein kinases or DNA gyrase. jmchemsci.com

Table 1: Example Molecular Docking Results for Indazole Derivatives against Various Protein Targets

| Compound Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 3-Carboxamide Indazole Derivative | Renal Cancer Protein (6FEW) | -8.5 to -9.5 | Not specified |

| Tetrahydro-1H-indazole Derivative | DNA Gyrase (1KZN) | Not specified | Not specified |

Molecular Dynamics Simulations for Ligand-Target Interactions

Following the identification of promising ligand-target complexes through molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of these complexes over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movements of atoms and molecules, offering insights into the flexibility of the protein, the conformational changes of the ligand, and the stability of the key interactions identified in docking. nih.gov

The stability of a protein-ligand complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD plot indicates that the complex has reached equilibrium and remains intact. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed to identify flexible regions of the protein and how ligand binding might affect them. nih.gov

MD simulations are crucial for validating docking poses. They can confirm whether the crucial hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. nih.gov Analysis of the simulation trajectory allows for a detailed examination of protein-ligand contacts, including hydrogen bonds, hydrophobic contacts, ionic interactions, and water bridges. nih.gov For derivatives of this compound, MD simulations would be a critical step after docking to ensure that the designed inhibitor forms a stable and lasting interaction with its intended biological target, providing a higher degree of confidence before proceeding to chemical synthesis and biological testing. nih.gov

Quantum Chemical Calculations (e.g., DFT, NBO, FMO, MEP) in Rational Design

Quantum chemical calculations provide a deep understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. Density Functional Theory (DFT) is a widely used method for these calculations. nih.govrsc.org

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry of this compound derivatives and to determine their electronic structure. researchgate.net A common approach involves using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. This analysis helps in designing derivatives with desired electronic properties for better target interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. This information is valuable for understanding the electronic stability and bonding within the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution around a molecule. researchgate.netresearchgate.net They illustrate the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. MEP analysis is instrumental in understanding and predicting how a molecule will interact with biological receptors, particularly through non-covalent interactions like hydrogen bonding. researchgate.net

These quantum chemical studies are vital for the rational design of this compound derivatives, allowing for the fine-tuning of their electronic properties to optimize interactions with specific biological targets. researchgate.net

Table 2: Representative Quantum Chemical Descriptors for Indazole Derivatives

| Parameter | Method | Typical Information Gained |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G) | Stable 3D conformation, bond lengths, angles. |

| HOMO Energy | DFT | Electron-donating capability. |

| LUMO Energy | DFT | Electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | DFT | Chemical reactivity and kinetic stability. |

ADMET Prediction and Drug-Likeness Assessment for Derivative Development

Before significant resources are invested in synthesizing and testing new compounds, it is essential to evaluate their potential to become viable drugs. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are crucial components of this early-stage evaluation. researchgate.net

Drug-Likeness Assessment: This involves evaluating whether a compound possesses physicochemical properties consistent with known orally bioavailable drugs. Several rule-based filters are used for this purpose:

Lipinski's Rule of Five: A widely used rule that suggests a compound is more likely to be orally absorbed if it does not violate more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. researchgate.net

Other Filters: Additional filters like Veber's rules (related to rotatable bonds and polar surface area), the Ghose filter, and Egan's rules are also employed to provide a more comprehensive assessment of drug-likeness. imsc.res.in

ADMET Prediction: Computational models are used to predict the pharmacokinetic and toxicological properties of compounds. These models can estimate parameters such as:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Prediction of renal clearance.

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.

These in silico predictions help to prioritize which derivatives of this compound should be synthesized and tested. By identifying and filtering out compounds with potential pharmacokinetic or toxicity liabilities at an early stage, these computational tools significantly improve the efficiency and success rate of the drug discovery process. nih.govqu.edu.sa

Table 3: Example of In Silico Drug-Likeness and ADMET Profile for a Hypothetical Derivative

| Property | Parameter | Predicted Value/Outcome |

|---|---|---|

| Physicochemical | Molecular Weight | < 500 |

| logP | < 5 | |

| H-Bond Donors | < 5 | |

| H-Bond Acceptors | < 10 | |

| Drug-Likeness | Lipinski's Rule | Pass (0 violations) |

| Ghose Filter | Pass | |

| Veber Filter | Good | |

| Absorption | Human Intestinal Absorption | High |

| BBB Permeant | No | |

| Metabolism | CYP2D6 Inhibitor | No |

| Toxicity | AMES Mutagenicity | Non-mutagen |

Preclinical Development and Future Therapeutic Directions

Translational Research in Disease Models

Translational research, which aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings, is a critical step in drug development. For the indazole class of compounds, numerous studies on various derivatives have been conducted in different disease models. For instance, derivatives such as 6-bromo-1H-indazol-3-ol and various 1H-indazole-3-amine derivatives have been evaluated in in-vitro cancer models, showing effects on cell proliferation and apoptosis. mdpi.comnih.gov Specifically, a study on a series of 6-substituted-1H-indazol-3-ols, which includes the 6-methyl variant, demonstrated cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines. zkginternational.com

However, there is a notable lack of published in vivo data from animal models specifically for 6-Methyl-1H-indazol-3-ol. Research on other indazole derivatives, such as 6-fluoro-1H-indazol-3-ol, has shown in vivo activity, for example, as a D-amino acid oxidase (DAAO) inhibitor in mice. researchgate.net This highlights the potential of the scaffold, but underscores the absence of specific translational data for the 6-methyl analog.

Table 1: In Vitro Anticancer Activity of Selected 6-substituted-1H-indazol-3-ols zkginternational.com

| Compound (Substituent at position 6) | HCT-116 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |

| Methyl (CH₃) | 92.9 ± 6.5 | 102.3 ± 13.2 |

| Fluoro (F) | >200 | >200 |

| Chloro (Cl) | 93.6 ± 7.2 | 94 ± 6.4 |

| Bromo (Br) | >200 | >200 |

| Doxorubicin (Standard) | <10 | <10 |

| Note: This table presents data for a series of compounds to provide context for the activity of the methyl-substituted variant. |

Combinatorial Therapeutic Strategies

Combining therapeutic agents is a common strategy in modern medicine, particularly in oncology, to enhance efficacy and overcome drug resistance. Research into combinatorial strategies often involves pairing a novel compound with established chemotherapeutics or targeted agents. For the broader indazole class, the potential for combination therapies is being explored, often in the context of inhibiting specific pathways like those involving receptor tyrosine kinases. rsc.org For example, patent literature discusses the use of certain indazole-based KRAS-G12C inhibitors in combination with other anticancer drugs. google.com

Despite the rationale for such approaches, there is no specific, publicly available research detailing the evaluation of This compound in combinatorial therapeutic regimens. The development of such strategies would first require a more comprehensive understanding of the compound's standalone mechanism of action and its effects in relevant disease models.

Exploration of Novel Biological Targets

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and predicting its therapeutic potential and possible side effects. The indazole scaffold is known to interact with a diverse range of biological targets. Derivatives have been developed as inhibitors of various kinases, including protein kinase C, receptor tyrosine kinases (e.g., EGFR, FGFR, VEGFR), and cyclin-dependent kinases (CDKs). rsc.org Other indazole compounds have been identified as antagonists for receptors like the 5-HT2 receptor or as enzyme inhibitors. rsc.orgzkginternational.com

For This compound , however, specific biological targets have not been explicitly identified or detailed in the available scientific literature. While the in vitro anticancer activity suggests potential interaction with pathways controlling cell proliferation, the precise proteins or enzymes it modulates remain to be elucidated. zkginternational.com Future research would need to employ techniques such as molecular docking, affinity chromatography, and proteomic profiling to identify its direct binding partners.

Development of Prodrugs and Delivery Systems

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This approach can be used to improve a drug's physicochemical properties, such as solubility and bioavailability, or to target its delivery to specific tissues. Similarly, advanced drug delivery systems can enhance the therapeutic profile of a compound. For the indazole class, prodrug strategies have been considered; for example, a mutual prodrug of the indazole-containing anti-inflammatory drug benzydamine (B159093) and the antibiotic cephazolin has been synthesized. lookchem.com

There is no available information on the development of prodrugs or specialized delivery systems specifically for This compound . Such research would be contingent on demonstrating significant therapeutic potential in preclinical models that would warrant the investment in formulation and delivery enhancement strategies. The development of a prodrug for this compound would involve chemical modification, for instance at the hydroxyl or indazole nitrogen positions, to create a bioreversible derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-1H-indazol-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for indazole synthesis. For example, 30% yields were achieved using PEG-400:DMF (2:1) as a solvent system, CuI as a catalyst, and 12-hour reaction times under nitrogen . Optimize yields by adjusting stoichiometry (e.g., 1.1–1.2 equivalents of alkynes), solvent ratios, and purification via flash chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.6 ppm) and methyl groups (δ 2.0–3.0 ppm). For example, indole derivatives show diagnostic peaks at δ 8.62 (s, NH) and δ 3.74 (s, OCH3) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1512) with <5 ppm error .

- TLC : Use 70:30 EtOAc:hexanes (Rf ~0.33–0.49) to monitor reaction progress .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

- Methodology : Solubility in DMSO (common for stock solutions) and aqueous buffers (e.g., PBS) must be quantified. Derivatives with polar substituents (e.g., hydroxyl groups) exhibit improved aqueous solubility, critical for in vitro assays. Stability studies under physiological pH (7.4) and temperature (37°C) are recommended to assess degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to address issues like twinning or low-resolution data. Cross-validate with spectroscopic data (NMR, IR) and computational geometry optimization. For ambiguous cases, employ high-pressure crystallography or synchrotron radiation .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) may assess binding interactions in enzymatic assays .

Q. What strategies are recommended for elucidating the mechanism of antioxidant activity in this compound derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。